4-(2-Benzyloxyphenyl)picolinic acid 4-(2-Benzyloxyphenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1258618-36-8
VCID: VC11802506
InChI: InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol

4-(2-Benzyloxyphenyl)picolinic acid

CAS No.: 1258618-36-8

Cat. No.: VC11802506

Molecular Formula: C19H15NO3

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Benzyloxyphenyl)picolinic acid - 1258618-36-8

Specification

CAS No. 1258618-36-8
Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
IUPAC Name 4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Standard InChI Key YOTTYRJQJMTPCV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(2-Benzyloxyphenyl)picolinic acid (IUPAC name: 4-[2-(benzyloxy)phenyl]pyridine-2-carboxylic acid) has the molecular formula C₁₉H₁₅NO₃ and a molecular weight of 305.33 g/mol. Its structure consists of:

  • A pyridine ring with a carboxylic acid (-COOH) substituent at the 2-position.

  • A phenyl group attached to the pyridine’s 4-position via an ether linkage (benzyloxy group).

The ortho-substitution of the benzyloxy group on the phenyl ring introduces steric effects that influence molecular conformation and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(2-benzyloxyphenyl)picolinic acid can be inferred from methods used for structurally related compounds. A plausible pathway involves:

  • Suzuki-Miyaura Coupling:

    • React 4-chloropicolinic acid with 2-benzyloxyphenylboronic acid under palladium catalysis.

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80–100°C .

  • Etherification and Functionalization:

    • Protect a phenolic hydroxyl group via benzylation (using benzyl bromide/K₂CO₃).

    • Introduce the carboxylic acid group through oxidation or hydrolysis .

Industrial-Scale Considerations

Key challenges in large-scale production include:

  • Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >95% purity.

  • Yield Optimization: Pilot studies on analogous compounds report yields of 60–75% .

Physicochemical Properties

Solubility and Stability

PropertyValue/Characteristics
SolubilitySoluble in DMSO, DMF; sparingly soluble in water (<0.1 mg/mL at 25°C)
Melting PointEstimated 180–185°C (based on analogues)
StabilityStable under inert storage; degrades upon prolonged UV exposure

Reactivity Profile

  • Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.5) enables salt formation with bases (e.g., NaOH).

  • Electrophilic Substitution: The electron-rich benzyloxyphenyl moiety undergoes nitration/sulfonation at the para position relative to the ether group .

Industrial and Material Science Applications

Coordination Chemistry

The compound’s carboxylic acid and ether groups enable ligand behavior:

  • Metal Complexation: Forms stable complexes with Cu(II) and Fe(III), potential catalysts in oxidation reactions .

  • Luminescent Materials: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications .

Polymer Modification

Incorporation into polyamide backbones enhances thermal stability (Tₘ increase by 15–20°C) .

Comparison with Structural Analogues

CompoundSubstituent PositionKey Differences
5-(4-Benzyloxyphenyl)picolinic acidPyridine C5, phenyl C4Higher aqueous solubility due to para-substitution
4-(3-Benzyloxyphenyl)picolinic acidPhenyl C3Altered steric profile affects protein binding
Picolinic acidNo benzyloxy groupReduced lipophilicity and bioactivity

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of benzyloxy and carboxylic acid groups.

  • Pharmacokinetic Studies: ADME profiling using radiolabeled analogs.

  • Advanced Material Design: Exploration in MOFs (Metal-Organic Frameworks) for gas storage.

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